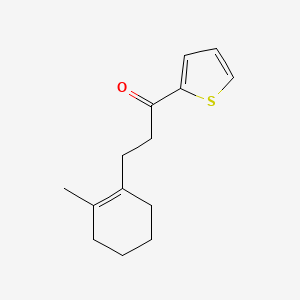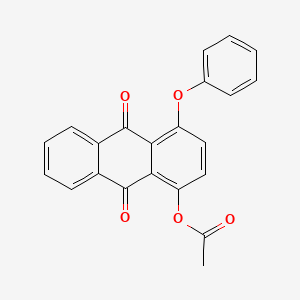
1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- is a chemical compound with a complex structure that includes a naphthalene ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by the introduction of the propanediol moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods such as distillation and chromatography is essential to achieve the required quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Propanediol, 2-methyl-
- 1,2-Propanediol, 2-acetate
- 1,2-Propanediol, dibenzoate
Uniqueness
1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- is unique due to its specific structural features, such as the naphthalene ring and isopropyl group
Properties
CAS No. |
83922-23-0 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(6-propan-2-ylnaphthalen-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C16H20O2/c1-11(2)12-4-5-14-9-15(16(3,18)10-17)7-6-13(14)8-12/h4-9,11,17-18H,10H2,1-3H3 |
InChI Key |
PSPMPSDACGMFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)



![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)



![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


